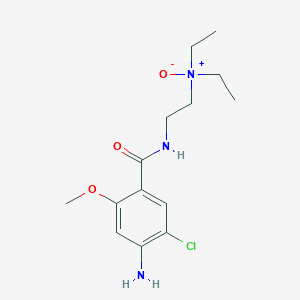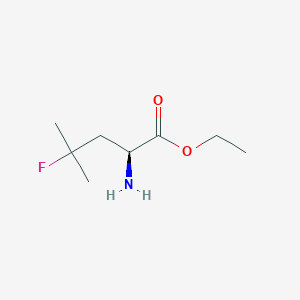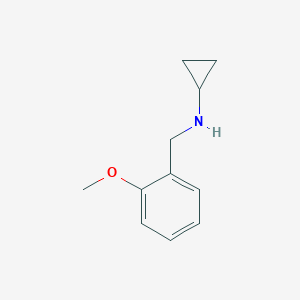
4,6-Dichloronicotinamid
Übersicht
Beschreibung
4,6-Dichloronicotinamide is a chemical compound with the molecular formula C6H4Cl2N2O . It has a molecular weight of 191.01 g/mol.
Molecular Structure Analysis
The molecular structure of 4,6-Dichloronicotinamide consists of a pyrimidine ring with two chlorine atoms attached at the 4th and 6th positions, and a nicotinamide group .Physical and Chemical Properties Analysis
4,6-Dichloronicotinamide is a solid at room temperature . For more detailed physical and chemical properties, please refer to a comprehensive chemical database or a Material Safety Data Sheet (MSDS).Wissenschaftliche Forschungsanwendungen
Biochemische Forschung
4,6-Dichloronicotinamid: wird in der Proteomikforschung aufgrund seiner biochemischen Eigenschaften eingesetzt . Es dient als Vorläufer bei der Synthese komplexerer Verbindungen und kann zur Untersuchung biochemischer Pfade und Interaktionen innerhalb von Zellen verwendet werden.
Pharmazeutische Entwicklung
In der pharmazeutischen Forschung wird This compound auf sein Potenzial als Baustein im Arzneimittel-Design und der -Synthese untersucht . Seine strukturellen Eigenschaften ermöglichen die Herstellung verschiedener Derivate, die zur Entwicklung neuer Therapeutika führen könnten.
Chemische Synthese
Diese Verbindung spielt in der chemischen Synthese als Zwischenprodukt eine entscheidende Rolle. Sie ist an verschiedenen Synthesewegen beteiligt und trägt zur Herstellung einer großen Bandbreite an Chemikalien und Stoffen bei . Seine Reaktivität mit anderen chemischen Einheiten macht es zu einem wertvollen Gut in der synthetischen organischen Chemie.
Materialwissenschaft
This compound: ist auch in der Materialwissenschaft von Bedeutung. Forscher untersuchen seine Eigenschaften bei der Entwicklung neuer Materialien, wie z. B. Polymere oder Beschichtungen, die einzigartige physikalische oder chemische Eigenschaften haben könnten, die für industrielle Anwendungen von Vorteil sind .
Umweltwissenschaften
In Umweltanwendungen könnte This compound verwendet werden, um die Auswirkungen verschiedener Schadstoffe zu verstehen und zu mindern. Seine Wechselwirkungen mit anderen Verbindungen können Einblicke in Umweltprozesse liefern und zur Entwicklung von Methoden zur Schadstoffkontrolle beitragen .
Analytische Chemie
Schließlich ist This compound auch in der analytischen Chemie wichtig. Es kann als Standard oder Reagenz in verschiedenen analytischen Techniken wie NMR, HPLC, LC-MS und UPLC verwendet werden, um bei der Identifizierung und Quantifizierung von Substanzen zu helfen .
Safety and Hazards
4,6-Dichloronicotinamide is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do), and P351 (Rinse cautiously with water for several minutes) .
Wirkmechanismus
Mode of Action
The specifics of these interactions and the resulting changes are subjects of ongoing research .
Biochemical Pathways
Nicotinamide is a precursor to the redox cofactor, nicotinamide adenine dinucleotide (NAD), and its derivatives . Therefore, 4,6-Dichloronicotinamide may potentially affect pathways involving these cofactors.
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . These properties could impact the bioavailability of the compound, influencing its effectiveness .
Result of Action
Given its structural similarity to nicotinamide, it may influence cellular processes involving NAD and its derivatives
Eigenschaften
IUPAC Name |
4,6-dichloropyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O/c7-4-1-5(8)10-2-3(4)6(9)11/h1-2H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVYHPUXNYVYFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344873 | |
| Record name | 4,6-Dichloronicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70593-57-6 | |
| Record name | 4,6-Dichloronicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-chlorophenyl)methyl]prop-2-yn-1-amine](/img/structure/B183638.png)



![2-Methyl-2-[(3-thienylmethyl)amino]-1-propanol](/img/structure/B183645.png)
![N-[(4-propan-2-ylphenyl)methyl]prop-2-en-1-amine](/img/structure/B183646.png)






